molecular formula C16H11Cl2FO2 B3838014 (Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one

(Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3838014
M. Wt: 325.2 g/mol
InChI Key: PILISXLOGDAVOY-UTCJRWHESA-N
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Description

(Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 3-fluoro-4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology

It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

Due to its biological activities, it is studied for potential therapeutic applications in treating infections, inflammation, and cancer.

Industry

The compound is used in the development of new materials with specific properties, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of (Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. For example, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one
  • (Z)-3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • (Z)-3-(2,4-dichlorophenyl)-1-(3-fluorophenyl)prop-2-en-1-one

Uniqueness

The presence of both 2,4-dichlorophenyl and 3-fluoro-4-methoxyphenyl groups in the (Z)-configuration gives the compound unique chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

(Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FO2/c1-21-16-7-4-11(8-14(16)19)15(20)6-3-10-2-5-12(17)9-13(10)18/h2-9H,1H3/b6-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILISXLOGDAVOY-UTCJRWHESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
(Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 3
(Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one
Reactant of Route 4
(Z)-3-(2,4-dichlorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one

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